An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethyl)phenylacetic Acid
An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of various organic molecules, most notably in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group (-CF3) at the meta position of the phenyl ring significantly influences the molecule's physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Trifluoromethyl)phenylacetic acid, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(Trifluoromethyl)phenylacetic acid is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₇F₃O₂[1][2] |
| Molecular Weight | 204.15 g/mol [1][2] |
| Appearance | White to almost white crystalline powder[2] |
| Melting Point | 76-79 °C[1] |
| Boiling Point | 238 °C at 775 Torr |
| pKa (Predicted) | 4.14 ± 0.10 |
| Solubility | Soluble in organic solvents such as ethanol and DMSO.[3] Solubility of the related compound 3,5-bis(trifluoromethyl)phenylacetic acid in methanol is 25 mg/mL. |
| CAS Number | 351-35-9[1][2] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.46 (s, 1H, COOH), 7.64-7.53 (m, 4H, Ar-H), 3.731 (s, 2H, CH₂) |
| ¹³C NMR | Spectral data for isomers and related compounds are available. |
| Infrared (IR) | Conforms to the structure.[2][4] |
| Mass Spectrometry | Data for the parent compound, phenylacetic acid, is available. |
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)phenylacetic Acid
A common method for the synthesis of 3-(Trifluoromethyl)phenylacetic acid is through the hydrolysis of 3-(trifluoromethyl)benzyl cyanide.
Materials:
-
3-(Trifluoromethyl)benzyl cyanide
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 3-(trifluoromethyl)benzyl cyanide (1 equivalent) with an aqueous solution of sodium hydroxide (5 equivalents).
-
Heat the mixture to reflux and maintain for several hours (e.g., overnight) to ensure complete hydrolysis of the nitrile.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of approximately 2 by the slow addition of dilute hydrochloric acid. This will precipitate the carboxylic acid.
-
Collect the precipitated 3-(Trifluoromethyl)phenylacetic acid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to obtain the final pure compound.
In Vitro Kinase Inhibition Assay (General Protocol)
Given the use of trifluoromethylphenyl urea derivatives as kinase inhibitors, a general protocol for assessing the inhibitory activity of compounds like 3-(Trifluoromethyl)phenylacetic acid is provided.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., 3-(Trifluoromethyl)phenylacetic acid)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™)
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent like DMSO. Further dilute in the assay buffer to achieve the desired final concentrations.
-
Assay Setup: In a 384-well plate, add the assay buffer, the kinase enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Add the kinase-specific substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Role in Drug Discovery and Development
The trifluoromethyl group is a crucial pharmacophore in modern drug design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[6][7][8] 3-(Trifluoromethyl)phenylacetic acid is a valuable building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[6]
Prostaglandin Synthesis Pathway and NSAID Inhibition
Non-steroidal anti-inflammatory drugs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.
Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.
Experimental Workflow in NSAID Discovery
The discovery and development of new NSAIDs is a multi-stage process, starting from initial compound design and synthesis to extensive preclinical and clinical testing.
Caption: A generalized workflow for the discovery and development of NSAIDs.
Role in the Synthesis of Celecoxib
3-(Trifluoromethyl)phenylacetic acid and its derivatives are key precursors in the industrial synthesis of celecoxib, a selective COX-2 inhibitor. The trifluoromethyl group is essential for the drug's selective binding to the COX-2 enzyme.
Caption: Logical relationship of 3-(trifluoromethyl)phenyl precursors in Celecoxib synthesis.
Conclusion
3-(Trifluoromethyl)phenylacetic acid is a versatile and valuable chemical intermediate with significant applications in medicinal chemistry and drug development. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an essential building block for the synthesis of targeted therapeutics, particularly in the area of anti-inflammatory drugs. A thorough understanding of its chemical properties and reactivity is crucial for researchers and scientists working to develop novel and more effective pharmaceuticals.
References
- 1. 3-(Trifluoromethyl)phenylacetic acid 97 351-35-9 [sigmaaldrich.com]
- 2. 3-(Trifluoromethyl)phenylacetic acid, 96% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. B23117.ME [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. jelsciences.com [jelsciences.com]
